N-Butyl-N,N',N'-trimethylsulfamide

Description

Properties

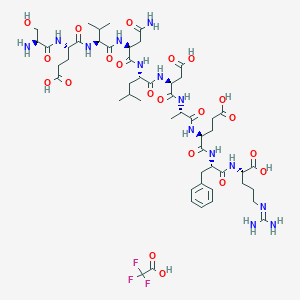

Molecular Formula |

C52H79F3N14O21 |

|---|---|

Molecular Weight |

1293.3 g/mol |

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C50H78N14O19.C2HF3O2/c1-23(2)18-31(60-47(80)33(20-35(52)66)63-48(81)39(24(3)4)64-43(76)29(14-16-37(69)70)58-41(74)27(51)22-65)45(78)62-34(21-38(71)72)44(77)56-25(5)40(73)57-28(13-15-36(67)68)42(75)61-32(19-26-10-7-6-8-11-26)46(79)59-30(49(82)83)12-9-17-55-50(53)54;3-2(4,5)1(6)7/h6-8,10-11,23-25,27-34,39,65H,9,12-22,51H2,1-5H3,(H2,52,66)(H,56,77)(H,57,73)(H,58,74)(H,59,79)(H,60,80)(H,61,75)(H,62,78)(H,63,81)(H,64,76)(H,67,68)(H,69,70)(H,71,72)(H,82,83)(H4,53,54,55);(H,6,7)/t25-,27-,28-,29-,30-,31-,32-,33-,34-,39-;/m0./s1 |

InChI Key |

FUWCPONOOPHJPH-ZICCQVOWSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)N.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CO)N.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of N-Butyl-N,N',N'-trimethylsulfamide, providing precise information about the hydrogen, carbon, and nitrogen environments within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the various proton environments in the n-butyl and methyl groups. The chemical shifts are influenced by the electron-withdrawing nature of the sulfamide (B24259) core and the nitrogen atoms.

The n-butyl group will display four sets of signals: a triplet for the terminal methyl (CH₃) protons, a sextet for the adjacent methylene (B1212753) (CH₂) protons, a quintet for the next methylene (CH₂) group, and a triplet for the methylene group directly attached to the nitrogen atom. The protons of the three methyl groups attached to the nitrogen atoms are expected to appear as distinct singlets, with their chemical shifts influenced by their position relative to the sulfonyl group.

Predicted ¹H NMR Data for this compound

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| N-CH₂-CH₂-CH₂-CH₃ | ~0.9 | Triplet | 3H |

| N-CH₂-CH₂-CH₂-CH₃ | ~1.4 | Sextet | 2H |

| N-CH₂-CH₂-CH₂-CH₃ | ~1.6 | Quintet | 2H |

| N-CH₂-CH₂-CH₂-CH₃ | ~3.1 | Triplet | 2H |

| N-CH₃ | ~2.7 | Singlet | 3H |

| N'-CH₃ (x2) | ~2.6 | Singlet | 6H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Studies

The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments. For this compound, seven distinct carbon signals are anticipated. The chemical shifts of the carbon atoms in the n-butyl group will vary depending on their distance from the electron-withdrawing sulfamide moiety. The carbon atoms of the three methyl groups will also exhibit characteristic chemical shifts.

Predicted ¹³C NMR Data for this compound

| Assignment | Predicted Chemical Shift (ppm) |

| N-CH₂-CH₂-CH₂-CH₃ | ~13.8 |

| N-CH₂-CH₂-CH₂-CH₃ | ~20.1 |

| N-CH₂-CH₂-CH₂-CH₃ | ~31.5 |

| N-CH₂-CH₂-CH₂-CH₃ | ~48.0 |

| N-CH₃ | ~38.0 |

| N'-CH₃ (x2) | ~37.5 |

Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are crucial.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would be utilized to establish the coupling relationships between adjacent protons within the n-butyl chain. Cross-peaks would be observed between the signals of N-CH₂ and its neighboring CH₂, between the two internal CH₂ groups, and between the internal CH₂ and the terminal CH₃ group.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would show correlations between each proton signal and its attached carbon, confirming the assignments made from the 1D spectra.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is vital for establishing long-range (2-3 bond) correlations between protons and carbons. This would be instrumental in confirming the connection of the n-butyl group and the methyl groups to the nitrogen atoms of the sulfamide core. For instance, correlations would be expected between the protons of the N-CH₂ group and the carbons of the N-CH₃ groups, as well as with the carbons of the adjacent CH₂ in the butyl chain.

The combined application of these 2D NMR techniques provides a comprehensive and detailed map of the molecular structure of this compound. emerypharma.commdpi.com

Nitrogen-14 and Nitrogen-15 NMR Spectroscopy

Direct observation of the nitrogen atoms in the sulfamide group can be achieved through ¹⁴N or ¹⁵N NMR spectroscopy. While ¹⁴N is a quadrupolar nucleus and often yields broad signals, ¹⁵N NMR, despite its lower natural abundance and sensitivity, provides sharp signals and a wide chemical shift range, making it highly informative. nih.govyoutube.com

For this compound, two distinct nitrogen signals are expected in the ¹⁵N NMR spectrum, corresponding to the two different nitrogen environments: the nitrogen atom bonded to the butyl group and a methyl group (N), and the nitrogen atom bonded to two methyl groups (N'). The chemical shifts of these nitrogen atoms are influenced by the nature of the alkyl substituents. Based on data for similar sulfamides, the chemical shifts are predicted to be in the range of -280 to -320 ppm relative to nitromethane. hmdb.caspectrabase.com The use of ¹H-¹⁵N correlation techniques, such as HMBC, can enhance sensitivity and aid in the definitive assignment of the nitrogen resonances. researchgate.net

Mass Spectrometry (MS) Analysis

Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of this compound, further confirming its structure.

Electrospray Ionization Mass Spectrometry (ESI-MS) of Sulfamide Derivatives

Electrospray Ionization (ESI) is a soft ionization technique well-suited for the analysis of polar molecules like sulfamide derivatives. In positive ion mode ESI-MS, this compound is expected to be readily protonated to form the pseudomolecular ion [M+H]⁺.

The fragmentation of this protonated molecule under tandem mass spectrometry (MS/MS) conditions would likely involve the cleavage of the S-N and N-C bonds. Key fragmentation pathways could include the loss of the n-butyl group, the loss of one or more methyl groups, and cleavage of the sulfamide core itself. The use of n-butylamine as a mobile phase additive in liquid chromatography-mass spectrometry has been shown to enhance the ionization efficiency of certain metabolites in negative ion mode, a technique that could potentially be explored for the analysis of sulfamide derivatives as well. nih.gov

Predicted ESI-MS Fragmentation Data for this compound

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 195.12 | Protonated Molecule |

| [M-CH₃]⁺ | 180.10 | Loss of a methyl group |

| [M-C₄H₉]⁺ | 138.06 | Loss of the n-butyl group |

| [SO₂N(CH₃)₂]⁺ | 108.02 | Fragment from cleavage of the S-N bond |

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including FTIR and Raman, probe the vibrational modes of molecules. These methods are powerful for identifying functional groups and providing a structural fingerprint of the compound.

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. researchgate.net Different functional groups absorb IR radiation at characteristic frequencies, making FTIR an excellent tool for identifying the specific bonds present in this compound.

The key functional groups in this molecule are the N-H bond of the secondary amine, C-H bonds of the alkyl groups, and the sulfonyl group (S=O). The presence of these groups would give rise to distinct absorption bands in the IR spectrum.

Table 3: Predicted FTIR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3350 - 3310 | N-H Stretch | Secondary Amine | Medium, Sharp |

| 2960 - 2850 | C-H Stretch | Alkyl (Butyl, Methyl) | Strong |

| 1470 - 1450 | C-H Bend | CH₂ and CH₃ | Medium |

| 1350 - 1310 | S=O Asymmetric Stretch | Sulfonamide | Strong |

| 1160 - 1140 | S=O Symmetric Stretch | Sulfonamide | Strong |

| 990 - 900 | S-N Stretch | Sulfonamide | Medium-Strong |

This table is based on established correlation tables and data for similar compounds. instanano.com The exact peak positions can be influenced by the molecular environment.

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. westmont.edu While FTIR is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. Therefore, symmetric vibrations and bonds involving heavier atoms often produce strong Raman signals. westmont.edu

For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the sulfonyl group and the S-N bond, as well as the carbon backbone of the butyl group. nih.gov Comparing the Raman spectrum with the FTIR spectrum can provide a more complete picture of the molecule's vibrational modes. nih.gov

Table 4: Expected Raman Shifts for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 2960 - 2850 | C-H Stretch | Alkyl Groups | Strong |

| 1470 - 1440 | C-H Bend | Alkyl Groups | Medium |

| 1160 - 1140 | S=O Symmetric Stretch | Sulfonamide | Strong |

| 990 - 900 | S-N Stretch | Sulfonamide | Strong |

| 700 - 600 | C-S-N Deformation | Skeleton | Medium |

This table highlights the vibrational modes expected to be strongly Raman active. The analysis of both Raman and FTIR spectra provides a comprehensive vibrational assignment for the molecule. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. This technique is most sensitive for molecules containing chromophores—structural features with π-systems or non-bonding electrons that can undergo n→π* or π→π* transitions.

This compound lacks any significant chromophores such as aromatic rings or conjugated double bonds. Its structure consists solely of sigma (σ) bonds and non-bonding (n) electrons on the nitrogen and oxygen atoms. The electronic transitions available to this molecule are high-energy σ→σ* and n→σ* transitions. These transitions typically occur in the far-UV region (<200 nm), which is outside the range of standard UV-Vis spectrophotometers (200-800 nm).

Consequently, a UV-Vis spectrum of this compound dissolved in a non-absorbing solvent (like ethanol (B145695) or hexane) is not expected to show any significant absorbance peaks in the 200-800 nm range. The absence of absorption is itself a key piece of characterization data, confirming the lack of π-conjugated systems in the molecular structure. nist.govnist.gov

Chromatographic Separation Techniques

Chromatographic techniques are fundamental in the analytical chemistry of this compound, enabling its separation from complex mixtures for the purpose of identification, quantification, and purity assessment. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and versatile chromatographic methods employed for these purposes. The choice between HPLC and GC is contingent upon the physicochemical properties of the analyte, such as its volatility, thermal stability, and polarity. Given the molecular structure of this compound, which contains both nonpolar (n-butyl group) and polar (sulfamide and trimethyl groups) moieties, both techniques can be adapted for its analysis.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a premier technique for the quantitative analysis of this compound, particularly in non-volatile matrices or for purity profiling where the compound and its potential impurities may exhibit a range of polarities. The versatility of HPLC allows for the fine-tuning of separation conditions to achieve optimal resolution and sensitivity.

A typical HPLC method for the analysis of sulfamide derivatives, which can be adapted for this compound, would employ a reversed-phase approach. In this mode, a nonpolar stationary phase is used in conjunction with a polar mobile phase. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase.

Method Development Considerations:

For the quantitative analysis of this compound, a reversed-phase C18 column is a common starting point due to its wide applicability and robustness. sigmaaldrich.com The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous component. researchgate.netimeko.info The inclusion of a buffer or an acidifier, like formic acid or ammonium (B1175870) acetate (B1210297), in the mobile phase can help to ensure consistent ionization of the analyte and improve peak shape. sigmaaldrich.comresearchgate.net

Detection is a critical aspect of quantitative HPLC analysis. Given the presence of the sulfamide group, which has a weak chromophore, UV detection at a low wavelength (e.g., around 200-220 nm) might be suitable. However, for enhanced sensitivity and specificity, a mass spectrometer (MS) can be coupled with the HPLC system (LC-MS).

A study on the analysis of sulfonamides, a related class of compounds, utilized a C18 column with a mobile phase of acetonitrile and water containing 0.1% formic acid, which could serve as a basis for method development for this compound. researchgate.net Another method for sulfonamides employed a gradient elution with acetonitrile and 20mM ammonium acetate buffer (pH 4.75). sigmaaldrich.com

The table below outlines a proposed set of starting parameters for the HPLC analysis of this compound, derived from established methods for similar compounds.

| Parameter | Recommended Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10-90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 210 nm or Mass Spectrometer |

| Injection Volume | 10 µL |

This table presents a set of proposed starting conditions for HPLC method development for this compound, based on methods for structurally related sulfonamide compounds.

Gas Chromatography (GC) for Volatile Components

Gas Chromatography (GC) is a powerful analytical technique for the separation and quantification of volatile and thermally stable compounds. For the analysis of this compound, GC can be employed to assess its purity, particularly with respect to volatile impurities or related substances. The successful application of GC is dependent on the compound's ability to be vaporized without decomposition.

The analysis of sulfonamides by GC has been reported, often involving a derivatization step to increase the volatility and thermal stability of the analytes. nih.gov However, direct analysis of some less polar sulfamides is also possible. Given the n-butyl group in this compound, it possesses some degree of volatility, but its polarity from the sulfamide group might necessitate derivatization for optimal chromatographic performance.

Method Development Considerations:

A common approach for the GC analysis of polar compounds is to use a mid-polarity capillary column, such as one with a phenyl-polysiloxane stationary phase (e.g., DB-5 or equivalent). This type of column provides a good balance of interactions for separating compounds with varying polarities.

The injector and detector temperatures must be carefully optimized to ensure efficient vaporization of the analyte without causing thermal degradation. A split/splitless injector is typically used, with the split ratio adjusted based on the concentration of the analyte. A Flame Ionization Detector (FID) is a common choice for the detection of organic compounds due to its robustness and wide linear range. For more selective and sensitive detection, a mass spectrometer can be used as the detector (GC-MS). etamu.edu

In cases where the compound exhibits poor peak shape or thermal instability, derivatization can be employed. Silylation is a common derivatization technique for compounds containing active hydrogens, such as those in the sulfamide group.

The table below provides a potential set of starting parameters for the GC analysis of this compound.

| Parameter | Recommended Condition |

| Column | DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (e.g., 50:1) |

| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

This table outlines a set of proposed starting conditions for GC method development for this compound, based on general principles for the analysis of volatile organic compounds.

Computational and Theoretical Studies of N Butyl N,n ,n Trimethylsulfamide

Quantum Chemical Calculations for Molecular Structure and Energetics

Quantum chemical calculations are powerful tools for investigating the fundamental properties of molecules. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are routinely employed to predict molecular geometries, electronic structures, and energies with high accuracy.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. rsc.org A DFT study on N-Butyl-N,N',N'-trimethylsulfamide would involve optimizing its three-dimensional structure to find the most stable arrangement of its atoms. This process would yield crucial information on bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations would provide insights into the electronic structure, including the distribution of electron density and the molecular electrostatic potential, which are key to understanding its interactions. rsc.org

Ab Initio Methods for High-Level Electronic Structure Calculations

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a pathway to even higher accuracy, albeit at a greater computational expense. For a molecule like this compound, methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could provide benchmark-quality data on its electronic energy and structure. Such high-level calculations are invaluable for validating results from more approximate methods like DFT.

Conformational Analysis and Energy Landscapes of the N-Butyl and Trimethylsulfamide Moieties

The flexibility of the n-butyl group and the rotational barriers around the sulfur-nitrogen bonds suggest that this compound can exist in multiple conformations. A systematic conformational analysis, likely performed using a combination of molecular mechanics and quantum chemical methods, would be necessary to identify the various low-energy conformers and to map out the potential energy surface. Understanding the relative energies of these conformers is essential for predicting the molecule's behavior in different environments.

Molecular Orbital Analysis

The nature of a molecule's frontier molecular orbitals and the interactions between its constituent orbitals are fundamental to its chemical reactivity and stability.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to the frontier molecular orbital theory. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. mdpi.com The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap generally indicates a more reactive species. mdpi.com For this compound, a HOMO-LUMO analysis would pinpoint the regions of the molecule most susceptible to nucleophilic and electrophilic attack.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Delocalization

Natural Bond Orbital (NBO) analysis is a powerful technique for translating the complex results of a quantum chemical calculation into the familiar language of Lewis structures, lone pairs, and bonding interactions. mdpi.com An NBO analysis of this compound would quantify the delocalization of electron density arising from hyperconjugative interactions between occupied (donor) and unoccupied (acceptor) orbitals. mdpi.com These interactions play a crucial role in stabilizing the molecule and influencing its geometry and reactivity. mdpi.com

In the absence of specific research, the following tables represent the type of data that would be generated from the aforementioned computational studies, based on general principles of computational chemistry.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| S-N(butyl) | Value | ||

| S-N(methyl) | Value | ||

| N-C(butyl) | Value | ||

| N-C(methyl) | Value | ||

| O-S-O | Value | ||

| N-S-N | Value | ||

| C-N-S-O |

Note: The values in this table are placeholders and would need to be determined by actual DFT calculations.

Table 2: Hypothetical Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | Value |

| LUMO | Value |

| HOMO-LUMO Gap | Value |

Note: The values in this table are placeholders and would need to be determined by actual quantum chemical calculations.

Table 3: Hypothetical NBO Analysis - Second-Order Perturbation Theory Analysis of Fock Matrix

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(N) | σ(S-O) | Value |

| σ(C-H) | σ(S-N) | Value |

| σ(S-N) | σ*(N-C) | Value |

Note: The values in this table are placeholders and would need to be determined by actual NBO analysis.

The field of computational chemistry offers a powerful lens through which to investigate the intricacies of molecular behavior. However, in the case of this compound, this lens has yet to be applied. The detailed computational and theoretical studies outlined above remain to be performed. Such research would not only illuminate the fundamental properties of this specific molecule but also contribute to the broader understanding of sulfamide (B24259) chemistry. The generation of actual data for the tables presented would be the first step in building a comprehensive computational profile of this compound.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) is a valuable computational tool used to visualize the charge distribution of a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electrophilic and nucleophilic sites. In a hypothetical MEP analysis of this compound, one would expect to observe negative potential (typically colored red or yellow) around the electronegative oxygen and nitrogen atoms of the sulfamide group, indicating regions susceptible to electrophilic attack. Conversely, positive potential (colored blue) would likely be found around the hydrogen atoms of the alkyl groups, highlighting areas prone to nucleophilic attack. This type of analysis provides crucial insights into the molecule's reactivity and intermolecular interaction patterns.

Non-Covalent Interaction (NCI) Analysis

Non-Covalent Interaction (NCI) analysis is a computational method used to identify and visualize weak interactions, such as van der Waals forces, hydrogen bonds, and steric clashes within a molecule. This is often achieved through techniques like Reduced Density Gradient (RDG) analysis. For this compound, an NCI analysis would reveal the nature and strength of intramolecular interactions that stabilize its conformation. It could identify potential hydrogen bonding involving the sulfamide group and visualize weaker van der Waals interactions from the butyl and methyl chains. Such an analysis is critical for understanding the molecule's three-dimensional structure and its behavior in different chemical environments.

Theoretical Prediction of Spectroscopic Parameters

Computational chemistry allows for the theoretical prediction of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These calculations are typically performed using Density Functional Theory (DFT). By optimizing the molecule's geometry, its NMR and IR spectra can be simulated. These theoretical spectra are invaluable for interpreting experimental data, assigning specific signals and bands to corresponding atoms and vibrational modes, and confirming the molecule's structure. For this compound, theoretical calculations would predict the ¹H and ¹³C NMR chemical shifts for the butyl and methyl groups and the characteristic vibrational frequencies for the S=O and S-N bonds of the sulfamide core.

Ab Initio Molecular Dynamics (AIMD) Simulations

Ab Initio Molecular Dynamics (AIMD) is a powerful simulation technique that models the dynamic behavior of a molecule over time by calculating the forces on atoms directly from electronic structure theory. An AIMD simulation of this compound, particularly in a solvent, would provide insights into its conformational flexibility, solvation structure, and transport properties. This method could track the rotational and translational motion of the molecule, the dynamics of its flexible butyl chain, and its interactions with surrounding solvent molecules, offering a detailed picture of its behavior in a liquid state.

Reaction Mechanisms and Chemical Transformations Involving N Butyl N,n ,n Trimethylsulfamide Scaffolds

Mechanistic Studies of Sulfamide (B24259) Derivatives

The reactivity of the sulfamide core is dictated by the interplay of the sulfur and nitrogen atoms. The electron-withdrawing nature of the sulfonyl group significantly influences the nucleophilicity and electrophilicity of the adjacent atoms, leading to a diverse range of chemical behaviors.

Nucleophilic Substitution Reactions at the Sulfonyl Center

The sulfur atom in N-Butyl-N,N',N'-trimethylsulfamide is electrophilic and susceptible to nucleophilic attack. Nucleophilic substitution at a tetracoordinate sulfur center can proceed through different mechanisms, often analogous to substitution at a carbon center. nih.gov These reactions are generally considered to follow a pathway similar to the SN2 mechanism, involving a single transition state, although stepwise mechanisms with a transient trigonal bipyramidal intermediate are also proposed, particularly in hydrolysis reactions. nih.goviupac.org

The reaction proceeds with the attack of a nucleophile on the sulfur atom, leading to the displacement of a leaving group. nih.gov In the context of a sulfamide, one of the nitrogen-containing groups can act as the leaving group. The rate and feasibility of these reactions are influenced by the nature of the nucleophile, the leaving group's stability, and the solvent. nih.gov For instance, polar aprotic solvents are known to promote such substitution reactions. nih.gov

Table 1: Factors Influencing Nucleophilic Substitution at the Sulfonyl Center

| Factor | Influence on Reaction Rate | Rationale |

|---|---|---|

| Nucleophile Strength | Stronger nucleophiles increase the rate | A more potent nucleophile can more readily attack the electrophilic sulfur atom. |

| Leaving Group Ability | Better leaving groups accelerate the reaction | A more stable anion (the departing nitrogen group) will facilitate the substitution. |

| Solvent Polarity | Polar aprotic solvents are generally preferred | These solvents can solvate the cation without strongly interacting with the nucleophile, enhancing its reactivity. nih.gov |

| Steric Hindrance | Increased steric bulk around the sulfur can hinder the reaction | Bulky substituents can impede the approach of the nucleophile to the reaction center. nih.gov |

Electrophilic Reactivity of Sulfamide Nitrogen Atoms

The nitrogen atoms in a sulfamide can exhibit electrophilic reactivity, particularly after transformation into a suitable intermediate. While amines are typically nucleophilic, the nitrogen in a sulfamide can be rendered electrophilic. For instance, in the Hinsberg test, primary and secondary amines react with benzenesulfonyl chloride to form sulfonamides. idc-online.com Tertiary amines, however, may form an unstable quaternary "onium" salt that readily breaks down. idc-online.com

In the case of this compound, the two nitrogen atoms have different substitution patterns, which will affect their reactivity. The nitrogen of the N-butyl group is secondary, while the dimethylated nitrogen is tertiary. This difference in structure can be exploited for selective reactions. Electrophilic amination reactions often involve reagents where the nitrogen is attached to an electron-withdrawing group, making it susceptible to attack by nucleophiles. wikipedia.org

S-N Bond Cleavage and Formation Mechanisms

The formation of the S-N bond in sulfamides is classically achieved by reacting a sulfonyl chloride with a primary or secondary amine, often in the presence of a base like pyridine (B92270) to neutralize the HCl produced. wikipedia.org This reaction is analogous to a nucleophilic acyl substitution. youtube.com More contemporary methods for S-N bond formation include catalytic approaches that offer milder conditions and broader substrate scope. organic-chemistry.org

Conversely, the cleavage of the S-N bond is a critical transformation. Reductive cleavage using dissolving metals, such as lithium in liquid ammonia (B1221849), is one method to deprotect sulfonamide-protected amines. youtube.com Hydrolytic cleavage of the S-N bond can also occur, particularly under acidic conditions or with catalysis. nih.gov For example, ceria nanoparticles have been shown to catalyze the hydrolytic cleavage of sulfonamides. nih.gov Theoretical studies using density functional theory (DFT) have indicated that heterolytic S-N bond cleavage is a plausible fragmentation pathway for sulfonamides. researchgate.netrsc.org Electrochemical methods are also emerging as a green and controllable way to achieve S-N bond cleavage under reductive conditions. acs.org

Reactivity of the N-Butyl Moiety

The N-butyl group of this compound is not merely a passive substituent. Its C-H bonds can be activated and functionalized, and reactions involving this chain must consider the potential stereochemical outcomes.

C-H Activation and Functionalization Strategies

The selective functionalization of typically inert C-H bonds is a major focus of modern organic synthesis. sigmaaldrich.com In the context of the N-butyl group, this allows for the introduction of new functional groups at specific positions along the alkyl chain. Transition-metal catalysis is a powerful tool for such transformations. youtube.com The sulfamide group itself can act as a directing group, guiding a metal catalyst to a specific C-H bond, often at the β or γ position, to facilitate cyclometalation. rsc.org

Palladium, rhodium, and iridium catalysts are commonly employed for C-H activation. youtube.comrsc.org For example, palladium-catalyzed reactions can introduce acetate (B1210297) or halide groups at the β-position of amide-containing substrates. rsc.org These reactions often proceed through the formation of a cyclometalated intermediate. rsc.org The choice of catalyst and directing group can allow for high site-selectivity. researchgate.net

Table 2: Examples of Catalytic Systems for C-H Functionalization

| Catalyst System | Type of Functionalization | Mechanistic Feature |

|---|---|---|

| Palladium(II) acetate | Acetoxylation, Halogenation | Formation of a palladacycle intermediate. rsc.org |

| Rhodium(III) complexes | Amidation, Olefination | Often proceeds via a concerted metalation-deprotonation pathway. |

| Iridium complexes | Borylation, Silylation | Can involve oxidative addition of the C-H bond to the metal center. youtube.com |

| Nickel/Photoredox | Arylation | Can involve radical-based pathways via halogen-atom transfer. acs.org |

Stereochemical Considerations in Reactions Involving the Butyl Chain

When a C-H functionalization reaction on the butyl chain creates a new stereocenter, the stereochemical outcome of the reaction becomes a critical consideration. The reaction can be either stereospecific, where the stereochemistry of the starting material dictates the stereochemistry of the product, or stereoselective, where one stereoisomer is preferentially formed regardless of the starting material's stereochemistry. edu.krd

If the N-butyl group is prochiral, meaning it has two identical substituents on a carbon that, if replaced, would lead to a chiral center, a reaction at this center can lead to a racemic mixture of enantiomers unless a chiral influence is present. libretexts.org The use of chiral catalysts can induce enantioselectivity, leading to the preferential formation of one enantiomer. acs.org

When a new chiral center is generated in a molecule that already contains a chiral center, diastereomers are formed. edu.krdedu.krd The existing stereocenter can influence the approach of reagents, leading to diastereoselectivity, where one diastereomer is formed in excess. The relative energies of the diastereomeric transition states determine the ratio of the products formed. edu.krd

This compound as a Synthetic Intermediate

The potential of this compound as a building block in the synthesis of more complex molecules is an area ripe for investigation. Its structure, featuring a sulfonamide core with both N-H and N-alkyl functionalities, suggests a number of possible reaction pathways.

Participation in Metal-Catalyzed Coupling Reactions

Metal-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Sulfonamides can serve as nucleophilic partners in these transformations, typically after deprotonation of the N-H bond.

While no specific examples involving this compound have been documented, one could hypothesize its participation in reactions such as the Buchwald-Hartwig amination. In a hypothetical scenario, the deprotonated this compound could be coupled with an aryl halide or triflate in the presence of a palladium or copper catalyst to form an N-arylated product. The general scheme for such a reaction is presented below.

Hypothetical Buchwald-Hartwig Amination:

Ar-X + H-N(SO₂N(CH₃)₂)C₄H₉ → [Catalyst, Base] → Ar-N(SO₂N(CH₃)₂)C₄H₉ + HX

The success and efficiency of such a reaction would depend on various factors, including the choice of metal catalyst (e.g., palladium or copper complexes), ligands, base, and solvent. A hypothetical data table for an optimization study is presented below to illustrate the kind of research that would be necessary.

Table 1: Hypothetical Data for a Study on the Metal-Catalyzed Arylation of this compound

| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | Not Determined |

| 2 | CuI (10) | Phenanthroline (20) | K₃PO₄ | Dioxane | 100 | Not Determined |

This table represents a hypothetical experimental design for future research, as no published data currently exists.

Role in Condensation or Cycloaddition Reactions

The presence of an N-H bond also suggests that this compound could participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imine or enamine-type structures, or undergo further cyclization. For instance, a reaction with a dicarbonyl compound could potentially lead to the formation of heterocyclic structures.

Similarly, the potential for this compound to act as a dienophile or a 1,3-dipole precursor in cycloaddition reactions is another unexplored avenue. The electron-withdrawing nature of the sulfonyl group could influence the reactivity of the adjacent nitrogen atom and the butyl group in such transformations.

Investigation of Reaction Kinetics and Thermodynamics

A fundamental understanding of any chemical transformation requires the study of its kinetics and thermodynamics. For the hypothetical reactions of this compound, this would involve determining reaction rates, activation energies, and the influence of reactant concentrations and temperature.

For instance, in a potential metal-catalyzed coupling reaction, kinetic studies could elucidate the rate-determining step, be it oxidative addition, transmetalation, or reductive elimination. This information is invaluable for optimizing reaction conditions and catalyst design. Thermodynamic studies would provide insight into the equilibrium position of the reaction and the relative stability of reactants and products.

As no experimental data is available, a prospective data table for a kinetic study is presented below.

Table 2: Prospective Data for a Kinetic Study of a Hypothetical Reaction

| [this compound] (M) | [Reactant B] (M) | [Catalyst] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 0.1 | 0.1 | 0.001 | Not Determined |

| 0.2 | 0.1 | 0.001 | Not Determined |

| 0.1 | 0.2 | 0.001 | Not Determined |

This table illustrates the type of data that would be collected in a future kinetic investigation.

Advanced Applications and Functional Materials Research

Electrolyte Development for Energy Storage Devices

The demand for safer, higher-energy-density batteries has driven research into novel electrolyte formulations. Sulfonamide-based solvents are emerging as a promising class of materials due to their inherent stability.

N-Butyl-N,N',N'-trimethylsulfamide is a member of the sulfonamide family of compounds being explored as electrolyte solvents for advanced battery systems, such as lithium-oxygen (Li-O₂) and high-voltage lithium-metal batteries. nih.govosti.govrsc.org These electrolytes are being designed to be liquid at room temperature and capable of dissolving the necessary lithium salts, like lithium bis(trifluoromethane)sulfonimide (LiTFSI), to function effectively. osti.govosti.gov The core advantage of sulfonamides lies in their molecular design, which can be tailored to achieve exceptional stability under the demanding chemical and electrochemical environments within next-generation batteries. nih.govnih.gov

In the push towards solid-state lithium batteries, which promise enhanced safety and energy density, the electrolyte plays a critical role. While this compound is primarily studied for liquid electrolytes, the principles of using stable sulfonamide structures are relevant. For instance, research on high-voltage LiCoO₂ cathodes demonstrates that sulfonamide-based electrolytes can significantly improve cycling stability. rsc.org In one study, a sulfonamide-based electrolyte enabled a commercial LiCoO₂ cathode to retain 89% of its capacity after 200 cycles at a high charging voltage of 4.55 V, a significant improvement over traditional carbonate-based electrolytes. rsc.org This enhancement is attributed to the electrolyte's ability to form stable interfaces on both the cathode and the lithium-metal anode. rsc.org Although this study doesn't use the exact target compound, it highlights the potential of the sulfonamide class in high-performance batteries.

A critical requirement for electrolytes in high-voltage batteries is a wide electrochemical stability window. Sulfonamide-based electrolytes have demonstrated remarkable resistance to electrochemical oxidation. nih.gov Studies on related sulfonamide molecules show they can be stable at potentials greater than 4.2 V, with some, like N,N-dimethyl-trifluoromethanesulfonamide, remaining stable up to 4.5 V vs. Li/Li⁺. nih.govosti.govnih.gov In some cases, stability has been demonstrated at even higher voltages, up to 4.7 V. rsc.org This high oxidative stability is crucial for preventing the electrolyte degradation that plagues many battery systems.

Ionic conductivity is another key performance metric. While specific data for this compound is not widely published, related N-butyl-N-methyl pyrrolidinium-based ionic liquids, when doped with LiTFSI, show how structure affects performance. For example, the ionic conductivity of N-butyl-N-methyl-pyrrolidinium bis(trifluoromethanesulfonyl)imide (Py₁₄TFSI) decreases as the concentration of LiTFSI salt increases, which can limit battery capacity. researchgate.net However, another analogue, N-butyl-N-methyl pyrrolidinium (B1226570) trifluoromethanesulfonyl-N-cyanoamide (PYR₁₄TFSAM), exhibits a high ionic conductivity of 3.8 mS/cm at 20°C. researchgate.net This illustrates the tunable nature of these compounds and the ongoing research to optimize both stability and conductivity.

Table 1: Comparative Electrochemical Data of Sulfonamide and Related Electrolytes | Compound/Electrolyte System | Key Performance Metric | Value | Source | | :--- | :--- | :--- | :--- | | Sulfonamide-based Electrolyte | Capacity Retention (Li||LCO cell, 4.55 V) | 89% after 200 cycles | rsc.org | | Sulfonamide-based Electrolyte | Capacity Retention (Li||LCO cell, 4.6 V) | 85% after 100 cycles | rsc.org | | N,N-dimethyl-trifluoromethanesulfonamide | Electrochemical Stability | Stable up to 4.5 V vs. Li/Li⁺ | nih.govnih.gov | | PYR₁₄TFSAM Ionic Liquid | Ionic Conductivity (20°C) | 3.8 mS/cm | researchgate.net | | N-butyl-N-methyl-pyrrolidinium based ILPE | Ionic Conductivity (0°C) | 1.1 x 10⁻⁴ S cm⁻¹ | researchgate.net |

This table is generated from data on related sulfonamide and N-butyl ionic liquid compounds to illustrate typical performance characteristics.

The interface between the electrolyte and the electrodes (the electrode-electrolyte interphase or EEI) is critical for battery longevity and performance. Unstable interfaces lead to continuous side reactions, consuming the electrolyte and degrading the electrode. rsc.orglbl.gov Research has shown that sulfonamide-based electrolytes are effective at stabilizing these interfaces. rsc.org They can suppress surface degradation on the cathode, reduce impedance growth, and mitigate side reactions like gas evolution and transition metal dissolution (e.g., Co dissolution from LiCoO₂). rsc.org This stabilization is a key factor in the improved cycling performance observed in high-voltage systems. rsc.org In solid polymer electrolyte systems, regulating the Li⁺ solvation structure and interfacial chemistry is crucial for preventing unstable interphases and performance deterioration. nih.gov

Potential in Polymerization Chemistry

The structural features of this compound, particularly the n-butyl group, suggest potential applications in polymerization, drawing parallels to well-established organometallic initiators.

N-butyllithium (n-BuLi) is a prominent organolithium reagent widely employed as an initiator for anionic polymerization. nih.gov It is used in the commercial production of various elastomers, including polybutadiene (B167195) and styrene-butadiene-styrene (SBS). nih.gov The effectiveness of n-BuLi stems from its nature as a strong base and a powerful nucleophile. nih.gov

Given that this compound contains an n-butyl group, it can be considered a structural analog to n-BuLi. This similarity raises the possibility of its use in polymerization, potentially as a regulator or initiator. However, the sulfamide (B24259) group significantly alters the electronic properties compared to the highly polar carbon-lithium bond in n-BuLi. While n-BuLi is a potent initiator, direct research into this compound for this specific application is not prominent in the available literature. Further investigation would be required to determine if it possesses the necessary reactivity to initiate polymerization or if it could act as a modifying agent or regulator in polymerization processes controlled by other initiators.

Table of Mentioned Compounds

| Compound Name | Abbreviation/Formula |

|---|---|

| This compound | C₇H₁₈N₂O₂S |

| n-butyllithium | n-BuLi |

| Lithium bis(trifluoromethane)sulfonimide | LiTFSI |

| Lithium Cobalt Oxide | LiCoO₂ |

| N,N-dimethyl-trifluoromethanesulfonamide | - |

| N-butyl-N-methyl-pyrrolidinium bis(trifluoromethanesulfonyl)imide | Py₁₄TFSI |

| N-butyl-N-methyl pyrrolidinium trifluoromethanesulfonyl-N-cyanoamide | PYR₁₄TFSAM |

| Polybutadiene | - |

Insufficient Information Available for this compound in Advanced Applications

Following a comprehensive search for scientific literature and data, there is currently insufficient information available to generate a detailed article on the advanced applications of the chemical compound this compound as specified in the requested outline.

Searches for the use of this compound in modifying polymer architectures, its role as a reagent in complex molecule synthesis, and its potential catalytic functions in areas such as organocatalysis did not yield any specific research findings or detailed reports. While the compound is identified in chemical databases with basic information such as its CAS number (1341052-74-1) and formula (C₇H₁₈N₂O₂S), its documented applications appear to be primarily in the domain of electrolyte compositions. chemfish.co.jp

The specific topics requested for the article are:

Applications as Specialty Chemicals and Reagents in Advanced Synthesis

Catalytic Roles (e.g., Organocatalysis)

The absence of published research in these highly specialized areas prevents the creation of a scientifically accurate and informative article that adheres to the strict outline provided. Broader searches on related chemical structures or general polymerization and synthesis techniques did not provide a basis for discussing the specific functions of this compound in these contexts.

Therefore, it is not possible to fulfill the request to generate content for the specified sections and subsections due to the lack of available scientific data.

Derivatives and Structure Activity Relationship Sar Studies

Systematic Synthesis of Functionalized N-Butyl-N,N',N'-trimethylsulfamide Derivatives

The synthesis of functionalized derivatives of this compound would likely follow established methodologies for the modification of sulfamides. These can be broadly categorized into modifications of the alkyl chain and variations at the nitrogen atoms of the sulfamide (B24259) core.

Modifications of the Butyl Chain

The n-butyl group of this compound offers several avenues for functionalization. Standard organic synthesis techniques could be employed to introduce a variety of functional groups, thereby altering the compound's physical and chemical properties.

Table 1: Potential Modifications of the Butyl Chain and Synthetic Approaches

| Modification Type | Potential Functional Groups | General Synthetic Approach |

| Terminal Functionalization | Hydroxyl (-OH), Halogens (-Cl, -Br, -I), Amine (-NH2), Carboxylic Acid (-COOH) | Starting from a functionalized butylamine (B146782) (e.g., 4-aminobutan-1-ol) in the initial sulfamide synthesis. |

| Chain Branching | Isopropyl, sec-butyl, tert-butyl | Utilizing branched butylamines (e.g., isobutylamine, sec-butylamine, tert-butylamine) as starting materials. wikipedia.org |

| Introduction of Unsaturation | Alkenyl, Alkynyl | Synthesis from unsaturated butylamines. |

| Aromatic Substitution | Phenyl, substituted phenyl | Using phenylethylamine or related structures as the amine component. |

These modifications would be expected to influence the lipophilicity, polarity, and steric bulk of the molecule, which in turn would affect its reactivity and potential applications.

Variations at the Sulfamide Nitrogen Atoms

The three methyl groups on the sulfamide nitrogens present opportunities for diverse substitutions, leading to a wide array of derivatives. The reactivity of the N-H bond in a precursor N-butylsulfamide would be key to these transformations.

General N-alkylation and N-arylation reactions are well-documented for sulfonamides and sulfamides. organic-chemistry.orgorganic-chemistry.orgresearchgate.netijarsct.co.in These reactions typically involve the deprotonation of the sulfamide nitrogen followed by reaction with an electrophile.

Table 2: Potential Variations at the Sulfamide Nitrogen Atoms

| Variation | Reagents and Conditions |

| N-Alkylation | Alkyl halides (e.g., methyl iodide, ethyl bromide) in the presence of a base (e.g., NaH, K2CO3). organic-chemistry.org |

| N-Arylation | Aryl halides or boronic acids with a suitable catalyst (e.g., copper or palladium-based catalysts). organic-chemistry.orgrsc.org |

| N-Acylation | Acyl chlorides or anhydrides to introduce acyl groups. |

| N-Sulfonylation | Sulfonyl chlorides to create bis-sulfonated structures. |

The introduction of different substituents on the nitrogen atoms would significantly impact the electronic environment and steric hindrance around the sulfonyl group.

Investigation of Electronic and Steric Effects on Reactivity and Properties

The reactivity and properties of this compound and its derivatives are governed by a combination of electronic and steric factors.

Electronic Effects: The electron-donating or withdrawing nature of substituents on both the butyl chain and the sulfamide nitrogens would modulate the electron density on the sulfonyl group and the nitrogen atoms. For instance, electron-withdrawing groups on an N-aryl substituent would increase the acidity of the remaining N-H proton in a precursor, facilitating further reactions. nih.gov

Steric Effects: The size and spatial arrangement of the substituents play a crucial role. Increased steric bulk around the sulfonyl group, for example, by replacing methyl groups with larger alkyl groups, can hinder the approach of reactants, thereby decreasing reaction rates. youtube.comyoutube.comyoutube.comwikipedia.org This steric hindrance can be a critical factor in controlling the selectivity of reactions.

Table 3: Predicted Effects of Substituents on Properties

| Substituent Type (on N-atoms) | Predicted Effect on Acidity of N-H (precursor) | Predicted Effect on Nucleophilicity of N-atoms |

| Electron-donating (e.g., alkyl) | Decrease | Increase |

| Electron-withdrawing (e.g., aryl) | Increase | Decrease |

| Bulky alkyl groups | Minimal electronic effect, significant steric hindrance | Decrease due to steric hindrance |

Rational Design of Analogues with Tunable Characteristics

The principles of medicinal chemistry and materials science guide the rational design of analogues with specific, tunable characteristics. nih.govnih.gov By systematically altering the structure of this compound, one could aim to optimize properties such as solubility, reactivity, and biological activity.

For example, in the context of drug design, structure-activity relationship (SAR) studies are paramount. nih.govopenaccesspub.orgresearchgate.netslideshare.netyoutube.com These studies involve synthesizing a series of analogues and evaluating how structural changes affect a particular biological endpoint. Key structural features for antibacterial sulfonamides, for instance, often include a free p-amino group on an aromatic ring, a feature that could be incorporated into derivatives of this compound. openaccesspub.orgslideshare.netla.gov

Comparative Studies with Other Sulfonamide and Sulfonimidamide Structures

To understand the unique properties of this compound, it is valuable to compare it with related structures such as other sulfonamides and sulfonimidamides.

Sulfonamides vs. Sulfamides: While both contain the SO2N core, sulfonamides typically refer to compounds with the structure R-SO2-NR'R'', where R is often an aryl group. Sulfamides have the general structure R1R2N-SO2-NR3R4. A comparative study has shown that for the inhibition of carbonic anhydrase-II, the sulfamate (B1201201) group was markedly more potent than its sulfamide counterpart, suggesting that the nature of the groups attached to the sulfonyl moiety significantly influences biological activity. nih.gov

Sulfonimidamides: These compounds are isoelectronic with sulfonamides but have a nitrogen atom double-bonded to the sulfur (R-S(=O)(=NR')-R''). The N-functionalization of sulfonimidamides has been explored to create structurally diverse compounds with potential applications in life sciences. nih.gov A comparative analysis would likely reveal differences in bond angles, polarity, and hydrogen bonding capabilities, leading to distinct physical and chemical properties.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of sulfamides often involves the reaction of amines with sulfuryl chloride, a process that can be hazardous and produce undesirable byproducts. wikipedia.org Future research will likely focus on developing more efficient, safer, and environmentally benign synthetic pathways.

One promising area is the adoption of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) click chemistry. acs.org This powerful and versatile reaction allows for the creation of sulfamides under mild conditions with high yields and selectivity, minimizing waste. acs.org Inspired by the success of SuFEx in creating polysulfamides, researchers could adapt these methods to produce N-Butyl-N,N',N'-trimethylsulfamide and its derivatives with greater control and efficiency. acs.org

Another sustainable approach involves using bio-derived starting materials. Recent developments have demonstrated that amino acids can be excellent precursors for synthesizing bioactive sulfonamides, offering advantages in chirality, functional group diversity, and alignment with green chemistry principles. researchgate.net Exploring amino acid-based routes could lead to novel, biocompatible sulfamide (B24259) structures with unique properties.

| Synthetic Approach | Traditional Method (e.g., Sulfuryl Chloride) | Emerging Sustainable Routes |

| Primary Reagents | Amines, Sulfuryl Chloride | Amines, Sulfuryl Fluoride (for SuFEx); Amino Acids |

| Reaction Conditions | Often harsh, potential for side reactions | Mild, high selectivity (SuFEx); Aligns with green chemistry principles (Amino Acid-based) acs.orgresearchgate.net |

| Key Advantages | Established methodology | High efficiency, modularity, reduced waste (SuFEx) acs.org; Biocompatibility, stereochemical control (Amino Acid-based) researchgate.net |

| Future Goal for this compound | Move away from hazardous reagents | Adapt SuFEx or bio-inspired routes for cleaner, more controlled synthesis |

Integration of Advanced Characterization Techniques (e.g., in situ spectroscopy)

While standard characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry are crucial for confirming the structure of newly synthesized sulfamides nih.govresearchgate.net, future research will benefit from the integration of more advanced, real-time analytical methods.

In situ spectroscopy, particularly low-temperature NMR, is a powerful tool for gaining deep mechanistic insights into chemical reactions. acs.orgacs.org By monitoring a reaction as it happens, researchers can identify transient intermediates and understand the precise pathways of bond formation. acs.orgacs.org Applying in situ NMR to the synthesis of this compound could help optimize reaction conditions, increase yields, and control the formation of specific isomers or oligomers. This technique would be especially valuable for studying polymerization processes if the compound is used as a monomer for creating novel polysulfamide materials. acs.org

Computational Design and Predictive Modeling for New Sulfamide Materials

Computational chemistry is poised to revolutionize materials discovery, and sulfamides are no exception. By leveraging predictive modeling, researchers can design new materials with tailored properties before ever stepping into a lab. researchgate.netnih.gov

Future work on this compound could employ several computational strategies:

Quantitative Structure-Property Relationship (QSPR): By analyzing the structural features of various sulfamides, machine learning models can be trained to predict physical and chemical properties, such as melting point, solubility, and electrochemical stability. nih.gov This can accelerate the screening of potential candidates for specific applications.

Molecular Docking and Dynamics: These simulation techniques can predict how sulfamide-based molecules will interact with other materials or analytes. nih.govnih.gov For instance, if designing a sulfamide-based sensor, docking studies could identify which derivatives bind most strongly to a target molecule.

Coarse-Grained (CG) Molecular Dynamics: For studying bulk properties, such as in electrolyte solutions or polymers, CG simulations can model the collective behavior of molecules. researchgate.net This approach can predict how modifications to the this compound structure might affect properties like ion conductivity or the morphology of polysulfamide chains. researchgate.net

| Computational Technique | Application for Sulfamide Research | Potential Benefit |

| Predictive Modeling (QSPR) | Forecasting physical and biological attributes of novel compounds. researchgate.netnih.gov | Speeds up the design of new materials by identifying promising candidates computationally. |

| Molecular Docking | Estimating binding affinities and conformations for applications in sensing or catalysis. nih.gov | Provides insights into the structural basis of a material's function. |

| Molecular Dynamics (MD) | Simulating the stability and interactions of sulfamide complexes and polymers over time. nih.govresearchgate.net | Elucidates the dynamic behavior of materials at the molecular level. |

Expansion of Applications beyond Energy Storage (e.g., Sensing, Catalysis)

While its role as an electrolyte component is a key starting point msesupplies.com, the inherent chemical properties of the sulfamide group suggest that this compound and its derivatives could be adapted for a wider range of applications. The nitrogen-rich sulfamide core is a versatile hub for functionalization, opening avenues for its use in catalysis and chemical biology. nih.gov

Catalysis: The chiral nature of some sulfamide compounds makes them promising candidates for asymmetric catalysis. nih.gov Future research could involve designing derivatives of this compound that act as ligands for metal catalysts or as organocatalysts themselves, driving chemical reactions with high stereoselectivity.

Sensing: The sulfamide group can participate in hydrogen bonding and other noncovalent interactions. By attaching specific recognition elements (e.g., chromophores or fluorophores) to the sulfamide scaffold, it may be possible to create chemosensors that signal the presence of specific ions or molecules through a detectable change in color or fluorescence.

Exploration of Bio-Inspired or Biomimetic Applications

Nature provides a vast library of inspiration for creating functional materials. mdpi.comwikipedia.org The field of biomimetics, which seeks to replicate biological systems, offers exciting future directions for sulfamide chemistry. youtube.com

One approach is to incorporate biologically relevant motifs into the sulfamide structure. For example, using amino acids as building blocks can create sulfamides with inherent biocompatibility and the potential for self-assembly into higher-order structures, mimicking peptides or proteins. researchgate.netwikipedia.org

Another avenue is the development of sulfamide-based materials for medical applications. Researchers are designing biomimetic materials that can serve as scaffolds for tissue engineering or as advanced drug delivery systems. mdpi.comnih.gov By functionalizing this compound or related polysulfamides with cell-binding motifs, it may be possible to create materials that can promote tissue regeneration or release therapeutic agents in a controlled manner. wikipedia.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.